molecular formula C15H12ClNO4S B11012996 3-(4-Chlorobenzyl)-1,2-benzoxazol-6-yl methanesulfonate

3-(4-Chlorobenzyl)-1,2-benzoxazol-6-yl methanesulfonate

Cat. No.: B11012996
M. Wt: 337.8 g/mol
InChI Key: IHGVDAMVDMKURL-UHFFFAOYSA-N
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Description

3-(4-Chlorobenzyl)-1,2-benzoxazol-6-yl methanesulfonate is an organic compound that features a benzoxazole ring substituted with a 4-chlorobenzyl group and a methanesulfonate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as dichloromethane or toluene and bases like potassium carbonate or sodium hydroxide .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorobenzyl)-1,2-benzoxazol-6-yl methanesulfonate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, amines, thiols.

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

Major Products Formed

    Nucleophilic Substitution: Substituted benzoxazole derivatives.

    Oxidation: Benzoxazole N-oxides.

    Reduction: Benzyl-substituted benzoxazole derivatives.

Biological Activity

3-(4-Chlorobenzyl)-1,2-benzoxazol-6-yl methanesulfonate is a synthetic compound belonging to the benzoxazole class. Its structural features include a benzoxazole ring, a methanesulfonate group, and a chlorobenzyl substituent. This unique combination enhances its chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry.

The molecular formula of this compound is C15H12ClNO4S, with a molecular weight of 337.8 g/mol. The presence of the chlorobenzyl moiety is particularly significant as it may influence the compound's interactions with biological targets.

Biological Activity

Research into the biological activity of this compound has highlighted several potential applications:

  • Antifungal Activity : Studies have shown that compounds with similar structures exhibit antifungal properties. For instance, related compounds have demonstrated significant activity against various strains of Candida spp., indicating that this compound may possess similar antifungal capabilities .
  • Cytotoxicity : Preliminary investigations suggest that this compound may exhibit cytotoxic effects on certain cell lines. For example, research on related compounds indicates that they can affect human keratinocytes, suggesting a need for further studies on the cytotoxic profile of this compound .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally related compounds is useful:

Compound NameStructureUnique Features
1-(1,2-benzoxazol-3-yl)-N-(2-chlorophenyl)methanesulfonamideStructureContains a methanesulfonamide group instead of a methanesulfonate
1,3-benzoxazol-2-yl 2-chlorobenzyl sulfideStructureFeatures a sulfide group instead of a sulfonate
2-(1,3-benzoxazol-2-yl)ethylamine hydrochlorideStructureContains an ethylamine substituent
1,3-benzoxazol-2-yl 2-[5-(4-chlorophenyl)-3-(2-furyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl sulfideStructureMore complex structure with additional functional groups

Case Studies

While direct case studies on this compound are scarce, insights from related research can provide valuable context:

  • Antifungal Studies : A study investigating antifungal agents found that certain benzoxazole derivatives displayed effective inhibition against multiple Candida strains with Minimum Inhibitory Concentration (MIC) values ranging from 3.9 to 62.5 μg/mL .
  • Cytotoxicity Assessments : Research on similar compounds indicated IC50 values around 7.90 μg/mL for human keratinocytes, suggesting potential cytotoxic effects that warrant further investigation for safety and efficacy .

Properties

Molecular Formula

C15H12ClNO4S

Molecular Weight

337.8 g/mol

IUPAC Name

[3-[(4-chlorophenyl)methyl]-1,2-benzoxazol-6-yl] methanesulfonate

InChI

InChI=1S/C15H12ClNO4S/c1-22(18,19)21-12-6-7-13-14(17-20-15(13)9-12)8-10-2-4-11(16)5-3-10/h2-7,9H,8H2,1H3

InChI Key

IHGVDAMVDMKURL-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OC1=CC2=C(C=C1)C(=NO2)CC3=CC=C(C=C3)Cl

Origin of Product

United States

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